

scutellarin synergistic effects combination therapy

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Compound Focus: Scutellarin

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Summary of Scutellarin's Synergistic Effects

The following table outlines the core findings from studies on **scutellarin** used in combination with various therapeutic agents [1] [2] [3].

Combination Drug	Cancer/Disease Model	Key Synergistic Effects & Mechanisms	Experimental Models
Cisplatin [1]	Ovarian Cancer	Enhances cisplatin-induced apoptosis; increases platinum-DNA adducts; alters DNA conformation.	<i>In vitro</i> (Ovarian cancer cells)
Lidocaine [2]	Glioma	Jointly suppresses proliferation & migration; induces apoptosis; represses EGFR signaling.	<i>In vitro</i> (U251, LN229 cells), <i>In vivo</i> (Mouse xenograft)
Bleomycin (BLM) [3]	H22 Ascites Tumor	Enhances BLM's antitumor effect; reduces BLM-induced pulmonary fibrosis; modulates p53, TGF- β 1.	<i>In vitro</i> (H22, MRC-5 cells), <i>In vivo</i> (Mouse model)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies used in the cited literature.

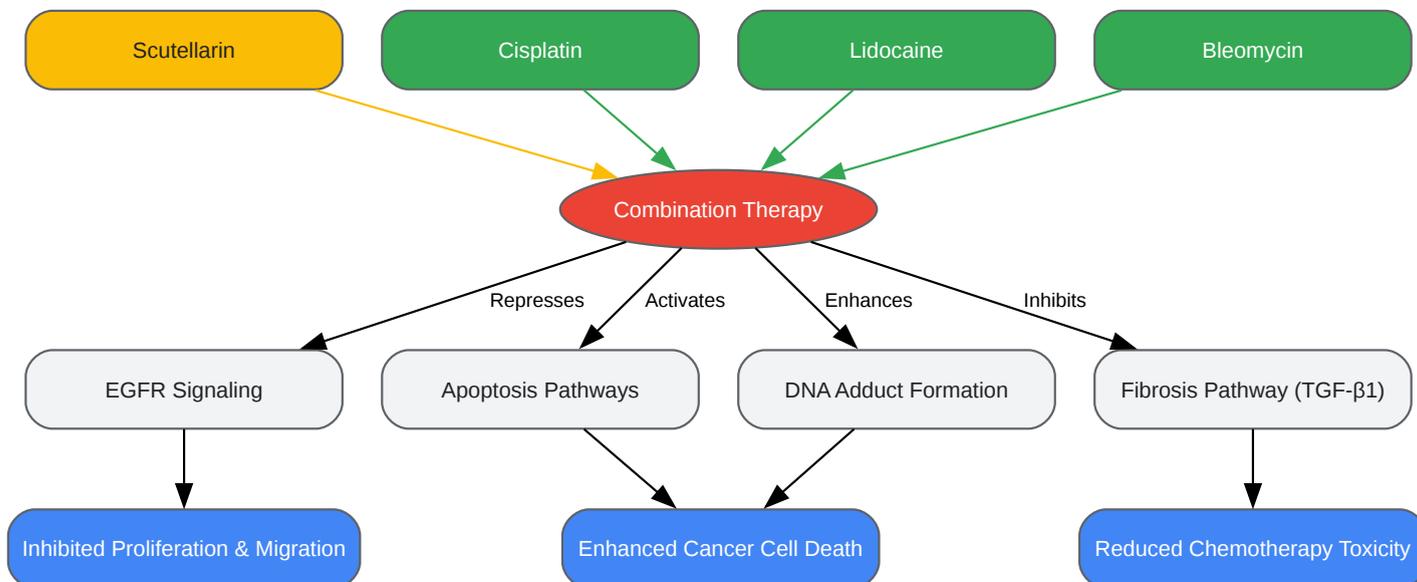
Study Focus	Cell Lines & Models	Treatment Protocols	Key Assays & Endpoints
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| **Glioma (with Lidocaine)** [2] | - Human glioma: U251, LN229

- Normal: Rat astrocytes, cortical neurons | - SCU: 5, 10, 20, 40, 80 μ M
- Lidocaine: 5, 10, 20, 40, 80 μ M
- Combination: e.g., 10 μ M SCU + 10 μ M Lidocaine | - **Viability**: CCK-8, xCELLigence RTCA, EdU, plate clone formation
- **Apoptosis**: TUNEL staining, flow cytometry
- **Migration**: Transwell assay
- **Target**: Western blot (EGFR protein) | | **Ascites Tumor (with Bleomycin)** [3] | - Mouse liver cancer: H22
- Human lung fibroblast: MRC-5
- *In vivo*: KM mice with H22 ascites tumor | - *In vivo*: BLM (7.5 mg/kg, i.p.) + SCU (30, 60, 90 mg/kg, p.o.) for 7 days | - **Efficacy**: Mouse survival time, ascites volume, tumor cell apoptosis (Annexin V-FITC)
- **Toxicity**: Lung fibrosis score, inflammatory cytokines (TNF- α , IL-6 ELISA), oxidative stress (MDA, MPO levels)
- **Mechanism**: Western blot (cleaved-caspases, p53), qPCR (miR-29b, TGF- β 1) | | **Ovarian Cancer (with Cisplatin)** [1] | *In vitro* (Ovarian cancer cells) | Combination treatment of SCU and cisplatin | - **Apoptosis**: Increased Bax/Bcl-2 ratio
- **DNA Interaction**: UV-visible spectra, pBR322 plasmid DNA digestion assay |

Mechanisms of Action: Signaling Pathways

Scutellarin exerts its synergistic effects through the modulation of multiple signaling pathways. The diagram below synthesizes the key mechanisms identified across the studies.



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This diagram illustrates how **scutellarin**, when combined with different drugs, influences key cellular pathways to achieve synergistic outcomes. The primary mechanisms include repressing **EGFR signaling** to inhibit proliferation, activating **apoptosis pathways** and enhancing **DNA adduct formation** to kill cancer cells, and inhibiting the **TGF- β 1 fibrosis pathway** to protect healthy tissue [1] [2] [3].

Research Considerations & Challenges

Despite its promise, translating **scutellarin**'s synergistic potential into clinical applications faces hurdles that are important for professionals to consider [4] [5] [6]:

- **Bioavailability Challenges:** **Scutellarin** has **low oral bioavailability** (reportedly ~0.4% in Beagle dogs) and a short elimination half-life, limiting its therapeutic efficacy [6].
- **Innovative Formulations:** Research is exploring strategies to overcome these limitations, including:
 - **Nanoformulations** (e.g., liposomes, polymeric nanoparticles)
 - **Prodrugs** (e.g., triglyceride mimetic prodrugs)
 - **Novel delivery systems** (e.g., β -cyclodextrin polymers, self-microemulsions, nasal gels) [5] [6].

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